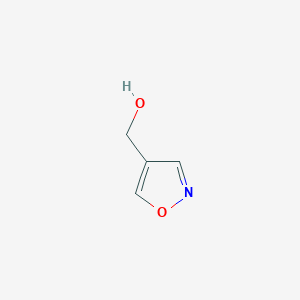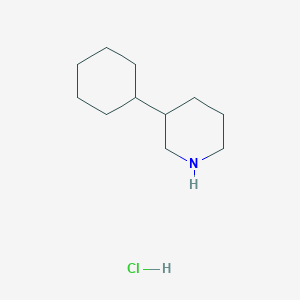
3-Cyclohexylpiperidine hydrochloride
説明
3-Cyclohexylpiperidine hydrochloride is a chemical compound that has been studied for various properties and reactions. Its molecular and structural analysis has been conducted through different techniques, including X-ray crystallography and quantum chemical calculations.
Synthesis Analysis
- The synthesis of related piperidine derivatives, including 3-hydroxypiperidine derivatives, has been achieved using Rh-catalyzed cyclohydrocarbonylation (Chiou, Lin, & Liang, 2010).
- Ring-closing metathesis has been used in synthesizing functionalized cyclohexene skeletons, which are key components in similar structures (Cong & Yao, 2006).
Molecular Structure Analysis
- The molecular structure and conformational properties of N-cyclohexylpiperidine were studied using methods like gas-phase electron diffraction and quantum chemical calculations, revealing various conformeric forms (Shlykov et al., 2015).
Chemical Reactions and Properties
- 3-Cyclohexylpiperidine hydrochloride can participate in various chemical reactions, including three-component tandem reactions (Gupta, Kumar, & Kundu, 2011).
- The compound's reactivity has been studied in the context of intramolecular cyclizations and Diels−Alder reactions (Brosius, Overman, & Schwink, 1999).
Physical Properties Analysis
- The physical properties, including the crystal structure of related compounds like 1-cyclohexylpiperazine-1,4-diium dichromate(VI), have been analyzed, providing insights into the hydrogen bonding and molecular interactions (Chebbi, Ben Smail, & Zid, 2016).
科学的研究の応用
A study titled "KINETIC STUDY ON HYDROLYSIS OF A MANNICH BASE COMPOUND" by Koshy and Mitchner (1964) found that the hydrolysis of certain Mannich base compounds produces N-phenylpiperazine and a rearranged dimer, which is most stable around pH 2 (Koshy & Mitchner, 1964).
Álvarez-Pérez and Marco-Contelles (2009) demonstrated a simple, efficient method for preparing N-substituted cyclohex-3-enamines from trans-4-aminocyclohexanol hydrochloride, with potential applications in medicinal chemistry (Álvarez-Pérez & Marco-Contelles, 2009).
In a study by Kemel’bekov et al. (2013), it was found that the anesthetic 1-(3-n-butoxypropyl)-4-benzoyloxypiperidine hydrochloride forms two conformational isomers, both capable of forming inclusion complexes with β-cyclodextrin (Kemel’bekov et al., 2013).
Jia-min (2006) discovered that synthesized hydrochloride tertraline shows promise in treating old age dementia, indicating a 32% overall improvement (Jia-min, 2006).
According to Sagdinc et al. (2015), Cyproheptadine HCl, an antihistaminic drug, has applications in non-linear optical materials due to its large hyperpolarizability value (Sagdinc et al., 2015).
Macchia et al. (2003) reported that N-n-propyl-3-phenylpiperidines, including cyclohexylpiperidines, show high and selective binding to the D4 dopamine receptor, with cyclohexylpiperidines displaying higher binding affinities than their aromatic counterparts (Macchia et al., 2003).
Geneste et al. (1981) found that the crystal structure of 1-phenyl-c-4-tert-butyl-r-cyclohexylpiperidine hydrochloride reveals an axial t-butyl group and small conformational deformations (Geneste et al., 1981).
The study "Differential Toxicity and Environmental Fates of Hexachlorocyclohexane Isomers" by Willett et al. (1998) showed that different hexachlorocyclohexane isomers have varying environmental fates and toxicities, with some being more toxic in human tissues and others more prevalent in soil, water, and air samples (Willett et al., 1998).
Colabufo et al. (2020) highlighted the potential of PB28, a derivative of cyclohexylpiperidine, in treating COVID-19 due to its ability to inhibit viral replication without interacting with cardiac proteins (Colabufo et al., 2020).
Khlebnicova et al. (2021) synthesized 2-(Tetrazolylacetyl)cyclohexane-1,3-diones, indicating potential applications in various chemical processes (Khlebnicova et al., 2021).
Safety and Hazards
The safety information for 3-Cyclohexylpiperidine hydrochloride indicates that it has the following hazard statements: H302, H315, H319, H335 . These correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
特性
IUPAC Name |
3-cyclohexylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N.ClH/c1-2-5-10(6-3-1)11-7-4-8-12-9-11;/h10-12H,1-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMBVPSDDMFOEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589973 | |
| Record name | 3-Cyclohexylpiperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19734-67-9 | |
| Record name | Piperidine, 3-cyclohexyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19734-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyclohexylpiperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








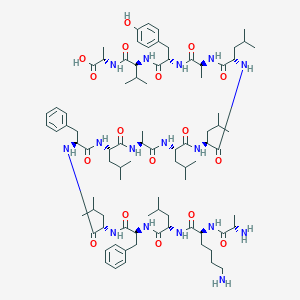

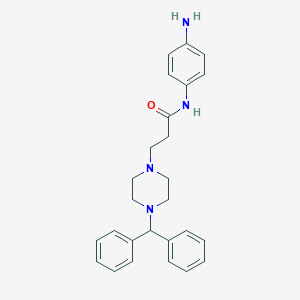
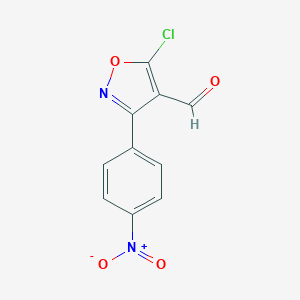
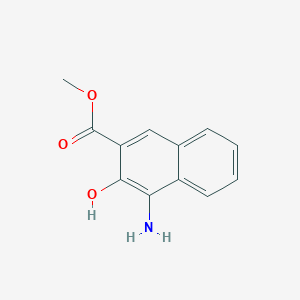

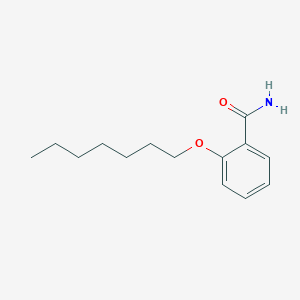
![(8S,9S,11S,13S,14S,16R,17R)-16-iodo-11-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B35467.png)
